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molecular formula C15H17N5 B8810782 N-cyclopentyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 113181-12-7

N-cyclopentyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B8810782
M. Wt: 267.33 g/mol
InChI Key: CFMVTSSGFWTRML-UHFFFAOYSA-N
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Patent
US04780464

Procedure details

A reaction mixture of 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline (1.0 g; 0.004 mole) and cyclopentanamine (1.17 g; 0.013 mole) in 15 ml of DMF was stirred at room temperature for 20 hours. The reaction mixture was poured over ice-water and the precipitated solid was filtered, washed with water and dried affording 0.9 g (74%) of N-cyclopentyl-1methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine having a mp of 196°-198° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([C:12]([CH3:15])=[N:13][N:14]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH:16]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17]1>CN(C=O)C>[CH:16]1([NH:21][C:2]2[C:3]3[N:4]([C:12]([CH3:15])=[N:13][N:14]=3)[C:5]3[C:10]([N:11]=2)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
Name
Quantity
1.17 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCCC1)NC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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